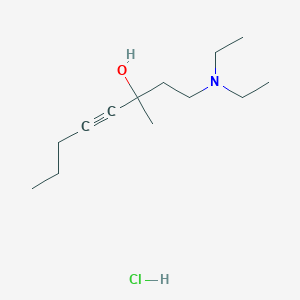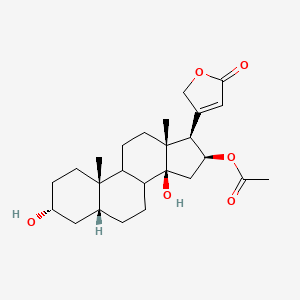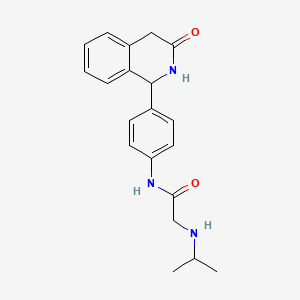
2-((1-Methylethyl)amino)-N-(4-(1,2,3,4-tetrahydro-3-oxo-1-isoquinolinyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,2-((1-METHYLETHYL)AMINO)-N-(4-(1,2,3,4-TETRAHYDRO-3-OXO-1-ISOQUINOLINYL)PHENYL)-: is a complex organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N). This particular compound features additional functional groups, including an isoquinoline moiety, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-((1-METHYLETHYL)AMINO)-N-(4-(1,2,3,4-TETRAHYDRO-3-OXO-1-ISOQUINOLINYL)PHENYL)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Acetamide Group: This step may involve the reaction of an amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Isopropylamino Group: This can be done through reductive amination, where a ketone or aldehyde reacts with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ACETAMIDE,2-((1-METHYLETHYL)AMINO)-N-(4-(1,2,3,4-TETRAHYDRO-3-OXO-1-ISOQUINOLINYL)PHENYL)-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
ACETAMIDE,2-((1-METHYLETHYL)AMINO)-N-(4-(1,2,3,4-TETRAHYDRO-3-OXO-1-ISOQUINOLINYL)PHENYL)-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: Could be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which ACETAMIDE,2-((1-METHYLETHYL)AMINO)-N-(4-(1,2,3,4-TETRAHYDRO-3-OXO-1-ISOQUINOLINYL)PHENYL)- exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Pathway Modulation: Affecting key pathways involved in cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetamide: A simpler acetamide derivative with different biological properties.
Isoquinoline Derivatives: Compounds with similar isoquinoline moieties but varying functional groups.
N-Isopropylacetamide: Another acetamide with an isopropyl group, differing in its overall structure and reactivity.
Uniqueness
ACETAMIDE,2-((1-METHYLETHYL)AMINO)-N-(4-(1,2,3,4-TETRAHYDRO-3-OXO-1-ISOQUINOLINYL)PHENYL)-: stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
54087-45-5 |
|---|---|
Fórmula molecular |
C20H23N3O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-13(2)21-12-19(25)22-16-9-7-14(8-10-16)20-17-6-4-3-5-15(17)11-18(24)23-20/h3-10,13,20-21H,11-12H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
NPMPLQGFIZLCFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


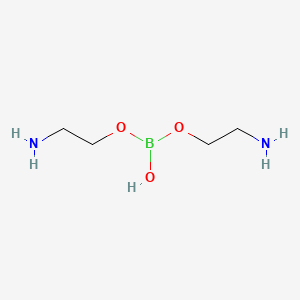
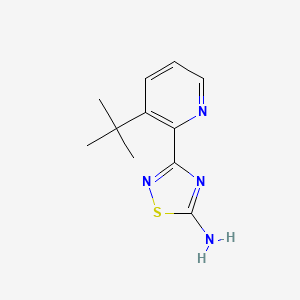
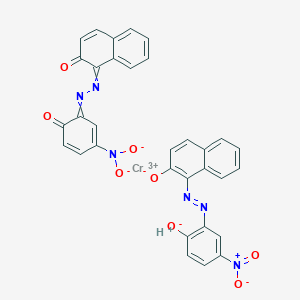

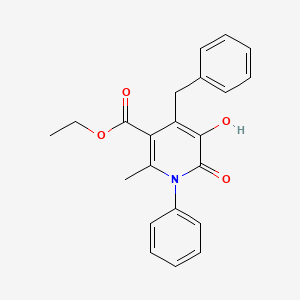
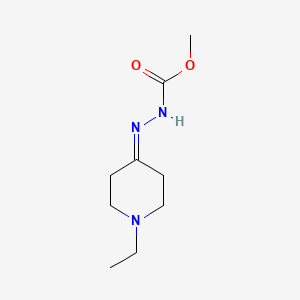
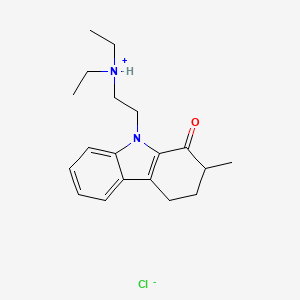
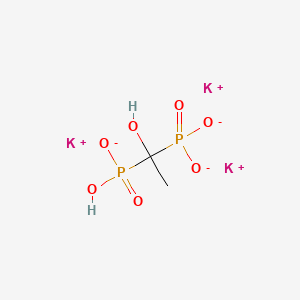


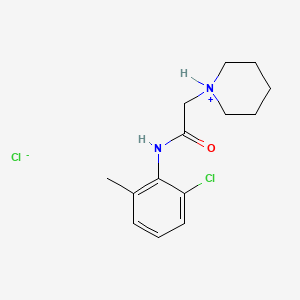
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
